molecular formula C16H22Cl2Zr-2 B13760243 2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride

2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride

Cat. No.: B13760243
M. Wt: 376.5 g/mol
InChI Key: CCGRXSMSLOETPC-UHFFFAOYSA-L
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Description

2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride is an organometallic compound that features a zirconium ion coordinated to two 2-propylcyclopenta-1,3-diene ligands and two chloride ions. This compound is part of the metallocene family, which are known for their stability and catalytic properties. Metallocenes have been widely studied for their applications in various fields, including catalysis and materials science .

Preparation Methods

The synthesis of 2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride typically involves the reaction of zirconium tetrachloride with 2-propylcyclopenta-1,3-diene in the presence of a reducing agent. One common method involves the use of sodium or potassium as the reducing agent, which facilitates the formation of the zirconium(2+) complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium(4+) complexes. Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reduction reactions can revert the zirconium(4+) complexes back to zirconium(2+). Reducing agents such as sodium borohydride are often used.

    Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in zirconium(4+) complexes, while substitution reactions yield various zirconium complexes with different ligands .

Scientific Research Applications

2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride involves the coordination of the zirconium ion to the cyclopentadiene ligands, which stabilizes the complex and enhances its reactivity. The chloride ions play a crucial role in maintaining the charge balance and overall stability of the compound. The molecular targets and pathways involved in its catalytic activity include the activation of monomers in polymerization reactions and the facilitation of bond formation and cleavage in various organic transformations .

Comparison with Similar Compounds

2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride can be compared with other metallocenes, such as ferrocene, titanocene, and hafnocene. While all these compounds share a similar structure, the unique properties of zirconium, such as its larger atomic radius and higher oxidation states, give this compound distinct advantages in certain applications .

These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.

Properties

Molecular Formula

C16H22Cl2Zr-2

Molecular Weight

376.5 g/mol

IUPAC Name

2-propylcyclopenta-1,3-diene;zirconium(2+);dichloride

InChI

InChI=1S/2C8H11.2ClH.Zr/c2*1-2-5-8-6-3-4-7-8;;;/h2*3,6H,2,4-5H2,1H3;2*1H;/q2*-1;;;+2/p-2

InChI Key

CCGRXSMSLOETPC-UHFFFAOYSA-L

Canonical SMILES

CCCC1=[C-]CC=C1.CCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+2]

Origin of Product

United States

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